An In-Depth Technical Guide to Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate
An In-Depth Technical Guide to Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoroethoxy group onto the 4-aminobenzoate scaffold can profoundly influence the physicochemical and pharmacological properties of derivative molecules. This guide details the key identifiers, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and expected analytical characterization data. Furthermore, it explores the rationale behind its use in drug development, drawing parallels with structurally similar compounds that have shown promise as therapeutic agents. Safety and handling precautions, based on the closest available analogues, are also provided to ensure safe laboratory practices.
Introduction: The Strategic Role of Trifluoroethoxylation in Drug Design
The introduction of fluorine-containing moieties into small molecules is a well-established strategy in modern drug discovery to enhance a range of critical properties. The trifluoroethoxy group (-OCH₂CF₃), in particular, offers a unique combination of electronic effects and metabolic stability. Unlike the more common trifluoromethyl group, the trifluoroethoxy group introduces a flexible ether linkage, which can influence conformational preferences and interactions with biological targets.
The presence of the 2,2,2-trifluoroethoxy group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1] Moreover, the strong carbon-fluorine bonds within the trifluoromethyl group confer high metabolic stability, resisting enzymatic degradation and potentially prolonging the in vivo half-life of a drug candidate.[1]
Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate is a strategically designed building block that combines the versatile 4-aminobenzoate scaffold with the beneficial properties of the trifluoroethoxy group. The aminobenzoate core is a common feature in many biologically active compounds, and the presence of both an amino and an ester group provides two distinct points for further chemical modification. This guide will delve into the technical details of this promising, yet not extensively documented, compound.
Core Identifiers and Chemical Structure
A clear identification of a chemical entity is paramount for reproducible scientific research. The following table summarizes the key identifiers for Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate.
| Identifier | Value |
| CAS Number | 1096863-64-7 |
| Molecular Formula | C₁₀H₁₀F₃NO₃ |
| Molecular Weight | 249.19 g/mol |
| IUPAC Name | methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)N)OCC(F)(F)F |
| InChI Key | InChIKey=YOUR_GENERATED_KEY |
Physicochemical Properties: Predictions and Rationale
| Property | Predicted Value/Range | Rationale |
| Appearance | White to off-white solid | Based on similar substituted aminobenzoates. |
| Melting Point | 100 - 120 °C | The introduction of the trifluoroethoxy group and the potential for hydrogen bonding would likely result in a higher melting point compared to simpler aminobenzoates. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the molecular weight and polar functional groups. Decomposition at high temperatures is common for such compounds. |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Sparingly soluble in water. | The ester and trifluoroethoxy groups will enhance solubility in organic solvents, while the amino group provides some limited aqueous solubility. |
| pKa (of the amino group) | ~3-4 | The electron-withdrawing nature of the ester and the trifluoroethoxy group will decrease the basicity of the anilino-amine compared to aniline (pKa ~4.6). |
Synthesis and Purification: A Proposed Experimental Protocol
The synthesis of Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate can be logically approached through a Williamson ether synthesis, a robust and widely used method for forming ethers.[2][3] This proposed two-step protocol starts from the commercially available Methyl 4-amino-3-hydroxybenzoate.
Proposed Synthetic Pathway
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
